3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1{H}-pyrazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide”, has been synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid” include a molecular weight of 208.21 g/mol, a topological polar surface area of 55.8 Ų, and a complexity of 229 .
Scientific Research Applications
Anti-Inflammatory Activity : The synthesis and anti-inflammatory properties of new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit have been explored. A specific compound, 2-(2,3-dihydro-1, 4-benzodioxin-6-yl)acetic acid, was found to have comparable potency to Ibuprofen in a carrageenan-induced rat paw edema assay (Vazquez, Rosell, & Pujol, 1996).
Antioxidant and Antimicrobial Activities : Certain derivatives of 1H-pyrazole, including those involving 2,3-dihydro-1,4-benzodioxin, have been synthesized and evaluated for their antioxidant and antimicrobial activities. The studies showed promising results against pathogens like Staphylococcus aureus and Candida albicans (Bassyouni et al., 2012).
Cancer Inhibitory Activity : Compounds such as 4-[(1-methyl-1H-indol-3-yl)methylene]-3-phenyl-1-p-tolyl-1H-pyrazol-5-one have shown potential as cancer inhibitory agents. Their structure and activity have been evaluated against various cancer cells, demonstrating effectiveness in inhibiting tumor growth (Jing et al., 2012).
Antibacterial Agents : Novel analogs of pyrazole derivatives have been designed and synthesized, exhibiting promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Enantiospecific Synthesis : The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which are valuable for the enantiospecific synthesis of therapeutic agents, have been studied. An indole-3-acetamide hydrolase from Alcaligenes faecalis has been found to be an effective biocatalyst for producing these enantiomers in optically pure form (Mishra et al., 2016).
Synthesis of N-Substituted Benzodioxin Derivatives : Research has been conducted on the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, focusing on their potential as antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-15-10(13(16)17)7-9(14-15)8-2-3-11-12(6-8)19-5-4-18-11/h2-3,6-7H,4-5H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQYMGJAVDKVAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC3=C(C=C2)OCCO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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